Cas no 1219174-94-3 (11-Oxo Fluticasone Propionate)

11-Oxo Fluticasone Propionate 化学的及び物理的性質
名前と識別子
-
- 11-Oxo Fluticasone Propionate
- (6α,16α,17α)-6,9-Difluoro-16-methyl-3,11-dioxo-17-(1-oxopropoxy)androsta-1,4-diene-17-carbothioic Acid S-(Fluoromethyl) Ester
- [(6S,8S,9R,10S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate
- 11-Oxo Fluticasone P
- Androsta-1,4-diene-17- carbothioic acid,6,9-difluoro-16- methyl-3,11-dioxo-17-(1- oxopropoxy)-, S-(fluoromethyl) ester,...
- 6alpha,9-Difluoro-17-(((fluoromethyl)sulfanyl)carbonyl)-16alpha-methyl-3,11-dioxoandrosta-1,4-dien-17alpha-yl propanoate
- UNII-XO35CTG0YC
- (6a,11b,16a,17a)-6,9-Difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy)androsta-1,4-diene-17-carboxylic acid
- Fluticasone Propionate Impurity F
- Q27293928
- 6.ALPHA.,9-DIFLUORO-17-(((FLUOROMETHYL)SULFANYL)CARBONYL)-16.ALPHA.-METHYL-3,11-DIOXOANDROSTA-1,4-DIEN-17.ALPHA.-YL PROPANOATE
- 6alpha,9-Difluoro-17-[[(fluoromethyl)sulphanyl]carbonyl]-16alpha-methyl-3,11-dioxo-androsta-1,4-dien-17alpha-yl Propanoate
- ANDROSTA-1,4-DIENE-17-CARBOTHIOIC ACID, 6,9-DIFLUORO-16-METHYL-3,11-DIOXO-17-(1-OXOPROPOXY)-, S-(FLUOROMETHYL) ESTER, (6.ALPHA.,16.ALPHA.,17.ALPHA.)-
- XO35CTG0YC
- DTXSID60153440
- FLUTICASONE PROPIONATE IMPURITY F [EP IMPURITY]
- (6alpha,16alpha,17alpha)-6,9-Difluoro-16-methyl-3,11-dioxo-17-(1-oxopropoxy)androsta-1,4-diene-17-carbothioic Acid S-(Fluoromethyl) Ester
- SCHEMBL12323212
- 1219174-94-3
- FLUTICASONE PROPIONATE IMPURITY F (EP IMPURITY)
- DTXCID1075931
- ANDROSTA-1,4-DIENE-17-CARBOTHIOIC ACID, 6,9-DIFLUORO-16-METHYL-3,11-DIOXO-17-(1-OXOPROPOXY)-, S-(FLUOROMETHYL) ESTER, (6ALPHA,16ALPHA,17ALPHA)-
-
- インチ: InChI=1S/C25H29F3O5S/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18H,5,8,10-12H2,1-4H3/t13-,15+,16+,18+,22+,23+,24+,25+/m1/s1
- InChIKey: RGGLGWLQXMGICO-HOERUVBCSA-N
- ほほえんだ: CCC(=O)OC1(C(CC2C1(CC(=O)C3(C2CC(C4=CC(=O)C=CC43C)F)F)C)C)C(=O)SCF
計算された属性
- せいみつぶんしりょう: 498.16900
- どういたいしつりょう: 498.16877968g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 34
- 回転可能化学結合数: 6
- 複雑さ: 1030
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 103Ų
じっけんとくせい
- PSA: 102.81000
- LogP: 4.63820
11-Oxo Fluticasone Propionate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Store at recommended temperature
11-Oxo Fluticasone Propionate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | O856860-10mg |
11-Oxo Fluticasone Propionate |
1219174-94-3 | 10mg |
$ 227.00 | 2023-09-06 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-478733-10mg |
11-Oxo Fluticasone Propionate, |
1219174-94-3 | 10mg |
¥2858.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-478736-1mg |
11-Oxo Fluticasone Propionate-d3, |
1219174-94-3 | 1mg |
¥3234.00 | 2023-09-05 | ||
A2B Chem LLC | AE39352-100mg |
11-Oxo Fluticasone Propionate |
1219174-94-3 | > 95% | 100mg |
$968.00 | 2024-04-20 | |
TRC | O856860-100mg |
11-Oxo Fluticasone Propionate |
1219174-94-3 | 100mg |
$ 1748.00 | 2023-09-06 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-478736-1 mg |
11-Oxo Fluticasone Propionate-d3, |
1219174-94-3 | 1mg |
¥3,234.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-478733-10 mg |
11-Oxo Fluticasone Propionate, |
1219174-94-3 | 10mg |
¥2,858.00 | 2023-07-11 | ||
A2B Chem LLC | AE39352-25mg |
11-Oxo Fluticasone Propionate |
1219174-94-3 | > 95% | 25mg |
$599.00 | 2024-04-20 |
11-Oxo Fluticasone Propionate 関連文献
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
11-Oxo Fluticasone Propionateに関する追加情報
11-Oxo Fluticasone Propionate (CAS No. 1219174-94-3): A Comprehensive Overview
11-Oxo Fluticasone Propionate, chemically designated as 11-Oxo-17α,21-dihydro-pregna-1,4-dien-3-one, 16,17-[(1-methylethylidene)bis(oxy)]-, (6α,11β)-, is a significant compound in the realm of pharmaceutical chemistry. Its CAS number, 1219174-94-3, uniquely identifies it in the scientific community. This compound belongs to the corticosteroid class and is particularly noted for its role as an intermediate in the synthesis of more complex pharmaceutical agents. The structural uniqueness of 11-Oxo Fluticasone Propionate lies in its oxygenated and hydroxylated functional groups, which contribute to its distinct pharmacological properties.
The synthesis and characterization of 11-Oxo Fluticasone Propionate have been subjects of extensive research due to its potential applications in medicinal chemistry. Recent advancements in synthetic methodologies have enabled more efficient and scalable production processes. These improvements are crucial for meeting the growing demand for high-purity intermediates in drug development. The compound’s molecular structure, featuring a propionate ester at the 17-position, enhances its bioavailability and stability, making it a valuable precursor in the formulation of therapeutic agents.
In the context of modern pharmaceutical research, 11-Oxo Fluticasone Propionate has garnered attention for its role in developing novel anti-inflammatory and immunomodulatory drugs. Corticosteroids, such as those derived from this compound, are widely used to treat a variety of inflammatory conditions due to their ability to modulate immune responses. The unique oxygenation at the 11-position and the propionate ester group contribute to its potent anti-inflammatory effects by inhibiting key enzymes involved in pro-inflammatory pathways.
Recent studies have highlighted the compound’s potential in treating chronic inflammatory diseases such as rheumatoid arthritis and psoriasis. Researchers have observed that derivatives of 11-Oxo Fluticasone Propionate exhibit significant therapeutic efficacy by reducing cytokine production and inhibiting inflammatory cell migration. These findings underscore the importance of this compound as a scaffold for developing next-generation anti-inflammatory therapies.
The pharmacokinetic profile of 11-Oxo Fluticasone Propionate is another area of active investigation. Its metabolic stability and bioavailability make it an attractive candidate for oral and topical formulations. Advanced computational modeling techniques have been employed to predict how different structural modifications can enhance its pharmacokinetic properties. These studies aim to optimize drug delivery systems, ensuring that therapeutic levels of the active compound are maintained while minimizing side effects.
Moreover, the environmental impact of synthesizing 11-Oxo Fluticasone Propionate has been a focus of sustainable chemistry initiatives. Researchers are exploring greener synthetic routes that reduce waste and energy consumption without compromising yield or purity. Such efforts align with global trends toward more sustainable pharmaceutical manufacturing practices.
The regulatory landscape for compounds like 11-Oxo Fluticasone Propionate is stringent but evolving. Regulatory agencies require comprehensive toxicological and pharmacological data before approving new drug candidates derived from this intermediate. However, recent regulatory reforms have streamlined some processes, allowing for faster development cycles while maintaining high safety standards.
Future directions in research on 11-Oxo Fluticasone Propionate include exploring its potential in combination therapies with other anti-inflammatory agents. Such combinations could offer synergistic benefits, improving treatment outcomes for patients with complex inflammatory conditions. Additionally, investigating its role in emerging therapeutic areas like autoimmune diseases and neuroinflammation may uncover new applications.
In conclusion, 11-Oxo Fluticasone Propionate (CAS No. 1219174-94-3) represents a critical intermediate in pharmaceutical chemistry with significant therapeutic potential. Its unique structural features make it a valuable building block for developing advanced anti-inflammatory drugs. Ongoing research continues to uncover new applications and optimize synthetic methods, ensuring that this compound remains at the forefront of medicinal chemistry innovation.
1219174-94-3 (11-Oxo Fluticasone Propionate) 関連製品
- 105613-90-9(1,2-Dihydro Fluticasone Propionate)
- 80474-24-4(Fluticasone Acetate)
- 80474-14-2(Fluticasone propionate)
- 1093258-28-6(Fluticasone Propionate-d5)
- 1334368-66-9(1-2-(4-methoxyphenyl)acetyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylpiperidine-4-carboxamide)
- 2384709-59-3(1-(tert-butoxy)carbonyl-6-butylpiperidine-3-carboxylic acid)
- 1006777-87-2(4-cyano-N-[(2Z)-4,6-difluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide)
- 2172125-54-9(5-({3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}methyl)oxolane-2-carboxylic acid)
- 1807118-89-3(5-Bromo-3-difluoromethyl-2-nitropyridine)
- 67801-08-5(2-Methoxy-4-morpholinobenzenediazonium chloride zincchloride doublesalt)




